molecular formula C21H22N2OS B10876023 2-(benzylsulfanyl)-3-cyclohexylquinazolin-4(3H)-one

2-(benzylsulfanyl)-3-cyclohexylquinazolin-4(3H)-one

Cat. No.: B10876023
M. Wt: 350.5 g/mol
InChI Key: UZFURTZPVABWTE-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-3-CYCLOHEXYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the benzylsulfanyl and cyclohexyl groups in its structure imparts unique chemical properties that can be exploited for different scientific purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-3-CYCLOHEXYL-4(3H)-QUINAZOLINONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzylsulfanyl with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-3-CYCLOHEXYL-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

2-(BENZYLSULFANYL)-3-CYCLOHEXYL-4(3H)-QUINAZOLINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-3-CYCLOHEXYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes or receptors, modulating their activity. The quinazolinone core can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological effects. Pathways involved may include inhibition of specific enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(METHYLSULFANYL)-3-CYCLOHEXYL-4(3H)-QUINAZOLINONE
  • 2-(ETHYLSULFANYL)-3-CYCLOHEXYL-4(3H)-QUINAZOLINONE
  • 2-(PHENYLSULFANYL)-3-CYCLOHEXYL-4(3H)-QUINAZOLINONE

Uniqueness

2-(BENZYLSULFANYL)-3-CYCLOHEXYL-4(3H)-QUINAZOLINONE is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H22N2OS

Molecular Weight

350.5 g/mol

IUPAC Name

2-benzylsulfanyl-3-cyclohexylquinazolin-4-one

InChI

InChI=1S/C21H22N2OS/c24-20-18-13-7-8-14-19(18)22-21(23(20)17-11-5-2-6-12-17)25-15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2

InChI Key

UZFURTZPVABWTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4

Origin of Product

United States

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